![molecular formula C22H28N2O B12519755 2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) CAS No. 656254-83-0](/img/structure/B12519755.png)
2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and two pyrrole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) typically involves the condensation of 3-methoxybenzaldehyde with 4-ethyl-3-methyl-1H-pyrrole under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the methylene bridge between the two pyrrole rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydropyrrole derivatives, and various substituted pyrrole compounds .
Aplicaciones Científicas De Investigación
2,2’-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mecanismo De Acción
The mechanism of action of 2,2’-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another compound with a methylene bridge but different substituents.
3,3’-((2-Methoxyphenyl)methylene)bis(2-methyl-1H-indole): Similar structure but with indole rings instead of pyrrole rings
Uniqueness
2,2’-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) is unique due to its specific combination of a methoxyphenyl group and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
656254-83-0 |
|---|---|
Fórmula molecular |
C22H28N2O |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
4-ethyl-2-[(4-ethyl-3-methyl-1H-pyrrol-2-yl)-(3-methoxyphenyl)methyl]-3-methyl-1H-pyrrole |
InChI |
InChI=1S/C22H28N2O/c1-6-16-12-23-21(14(16)3)20(18-9-8-10-19(11-18)25-5)22-15(4)17(7-2)13-24-22/h8-13,20,23-24H,6-7H2,1-5H3 |
Clave InChI |
PCBPEYQUOBZOTH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CNC(=C1C)C(C2=CC(=CC=C2)OC)C3=C(C(=CN3)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519683.png)
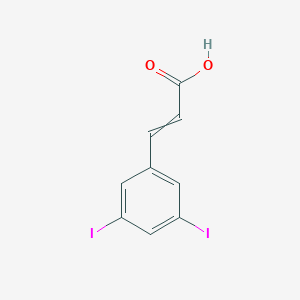
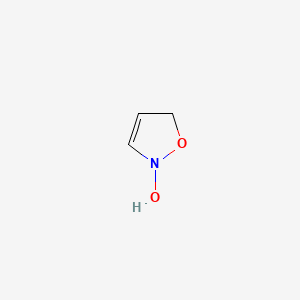


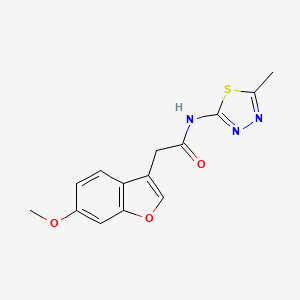
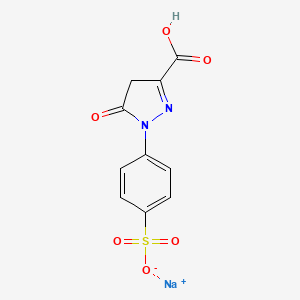
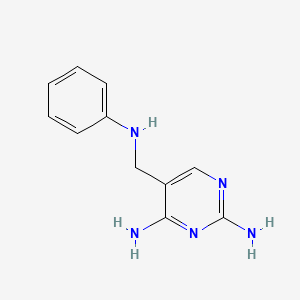
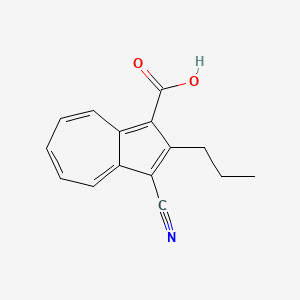
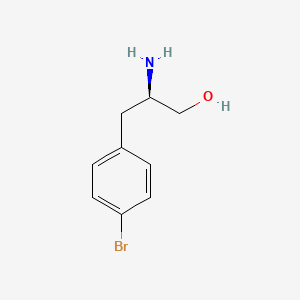
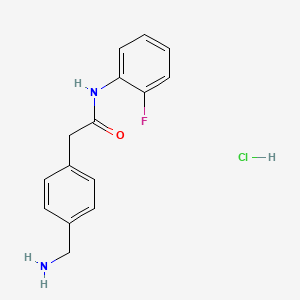
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)

![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
